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molecular formula C9H9NO5 B1266260 Methyl 3-methoxy-2-nitrobenzoate CAS No. 5307-17-5

Methyl 3-methoxy-2-nitrobenzoate

Cat. No. B1266260
M. Wt: 211.17 g/mol
InChI Key: FDQQRLPHAAICCR-UHFFFAOYSA-N
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Patent
US09034921B2

Procedure details

To a mixture of 3-methoxy-2-nitrobenzoic acid (25.0 g, 126 mmol) and K2CO3 (35.0 g, 253 mmol) in DMF (126 mL) was added MeI (15.8 mL, 253 mmol) at room temperature. The mixture was stirred at room temperature for 2 hours. To the mixture was poured the water (200 mL) and then stirred at 5° C. for 30 min. The precipitated solid was collected by filtration, washed with water and hexane. The solid was dried under reduced pressure to afford the compound 52 in a crude form (26.2 g, 98%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
126 mL
Type
solvent
Reaction Step One
Name
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([OH:8])=[O:7].[C:15]([O-])([O-])=O.[K+].[K+].CI.O>CN(C=O)C>[CH3:1][O:2][C:3]1[C:4]([N+:12]([O-:14])=[O:13])=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([O:8][CH3:15])=[O:7] |f:1.2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C(=C(C(=O)O)C=CC1)[N+](=O)[O-]
Name
Quantity
35 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
126 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
15.8 mL
Type
reactant
Smiles
CI
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at 5° C. for 30 min
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
WASH
Type
WASH
Details
washed with water and hexane
CUSTOM
Type
CUSTOM
Details
The solid was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C(=C(C(=O)OC)C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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